Ethyl 3-(aminomethyl)-2-methylbenzoate
Description
Ethyl 3-(aminomethyl)-2-methylbenzoate is a benzoate ester derivative featuring a methyl group at the 2-position and an aminomethyl (-CH2NH2) substituent at the 3-position of the benzene ring.
Properties
CAS No. |
75985-08-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-2-methylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-4-5-9(7-12)8(10)2/h4-6H,3,7,12H2,1-2H3 |
InChI Key |
GDHODMFEJVBHFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1C)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(aminomethyl)-2-methylbenzoate typically involves the esterification of 3-(aminomethyl)-2-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and reduce the need for extensive purification steps.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 3-(aminomethyl)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(aminomethyl)-2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release the active form of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-Methylbenzoate (C10H12O2)
- Structure: Lacks the 3-aminomethyl group, retaining only the 2-methyl and ethyl ester groups.
- Properties: Lower polarity due to the absence of the amino group, leading to higher lipophilicity. Molecular weight: 164.20 g/mol.
- Applications : Widely used in food, cosmetics, and pharmaceuticals as a flavoring agent or intermediate .
- Biological Activity: Inactive in nitric oxide (NO) inhibition assays (IC50 > 10 µg/mL), highlighting the importance of functional groups like aminomethyl for bioactivity .
Ethyl 2-Amino-6-Chloro-3-Methylbenzoate (C10H12ClNO2)
- Structure: Features a 2-amino group, 3-methyl, and 6-chloro substituents.
- Properties: Molecular weight 213.66 g/mol; higher reactivity due to the amino and chloro groups.
- Applications: Pharmaceutical intermediate, emphasizing the role of halogen and amino groups in drug synthesis .
Ethyl 2-Methoxybenzoate (C10H12O3)
- Structure: Contains a 2-methoxy group instead of aminomethyl.
- Properties : Electron-donating methoxy group increases resonance stability. Molecular weight: 180.20 g/mol.
- Applications : Used in fragrances and organic synthesis; IR and NMR data standardize its identification .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity | Solubility Trends |
|---|---|---|---|---|
| Ethyl 3-(aminomethyl)-2-methylbenzoate* | ~195.24 (estimated) | Aminomethyl, methyl, ester | High | Polar solvents (e.g., ethanol) |
| Ethyl 2-methylbenzoate | 164.20 | Methyl, ester | Moderate | Nonpolar solvents |
| Ethyl 2-methoxybenzoate | 180.20 | Methoxy, ester | Moderate-high | Ethanol, ether |
*Estimated based on structural analogs.
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